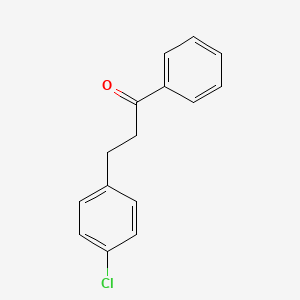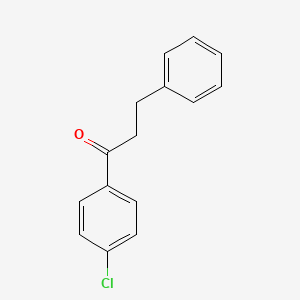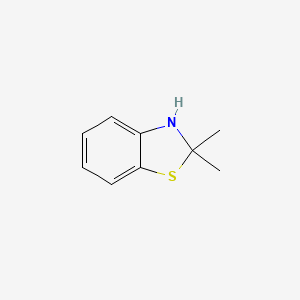
2-Cyanobutanoic acid
Übersicht
Beschreibung
2-Cyanobutanoic acid is a useful research compound. Its molecular formula is C5H7NO2 and its molecular weight is 113.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80742. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Aroma and Flavor Analysis
Research has explored the key odorants in heat-processed commercial yeast extracts, identifying compounds such as 2-furanmethanethiol and 2-methylbutanoic acid. These findings contribute to understanding the chemistry behind flavor and aroma in various food products (Münch, Hofmann, & Schieberle, 1997).
Synthetic Chemistry
2-Cyanobutanoic acid derivatives have been synthesized using cycloaddition reactions, leading to the creation of various compounds. This demonstrates the versatility of this compound in synthetic chemistry and its potential in producing a wide range of chemical products (Rousseau & Quendo, 1992).
Biological Synthesis
The stereostructure of 2-amino-3-cyclopropylbutanoic acid, a plant growth regulator, was determined through synthetic methods. This illustrates the role of this compound and its derivatives in biological synthesis and their potential applications in agriculture and plant sciences (Morimoto et al., 2002).
Biofuel Research
This compound derivatives, such as 2-methylbutanol, have been studied in the context of biofuel production. Research includes investigations into the combustion characteristics of these compounds, contributing to the development of sustainable, renewable energy sources (Park et al., 2015).
Pharmacological Research
This compound and its derivatives have been explored for their potential in drug development. Studies include the synthesis of novel compounds and evaluation of their effects on human cell lines, indicating the significance of these compounds in medical and pharmaceutical research (Pinto et al., 2011).
Wirkmechanismus
Target of Action
2-Cyanobutanoic acid, also known as 2-cyanobutyric acid , is a chemical compound that primarily targets the carboxylic acid group in biochemical reactions. The carboxylic acid group plays a crucial role in various biochemical processes, including protein synthesis, energy production, and enzymatic reactions.
Mode of Action
The mode of action of this compound involves its interaction with water molecules in a process known as hydrolysis . During this process, the carbon-nitrogen triple bond in the nitrile group of the compound reacts with water, leading to the formation of a carboxylic acid . This reaction can occur in both acidic and alkaline environments, producing slightly different products .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of carboxylic acids . The compound, through hydrolysis, contributes to the formation of carboxylic acids, which are integral components of various metabolic pathways. These include the citric acid cycle (TCA cycle), fatty acid synthesis, and amino acid synthesis .
Result of Action
The hydrolysis of this compound results in the formation of carboxylic acids . These acids play a vital role in various biochemical processes, including energy production, protein synthesis, and regulation of pH in biological systems. Therefore, the action of this compound can have significant molecular and cellular effects, influencing various metabolic processes.
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of water molecules. The hydrolysis reaction that it undergoes can occur in both acidic and alkaline environments, producing slightly different products . Additionally, the stability and efficacy of the compound can be affected by factors such as temperature and the presence of other chemical substances .
Biochemische Analyse
Biochemical Properties
2-Cyanobutanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with nitrilase enzymes, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia . This interaction is crucial for the desymmetrization of glutaronitriles to produce optically active 3-substituted 4-cyanobutanoic acids, which are important intermediates in the synthesis of chiral β-substituted γ-amino acids .
Cellular Effects
This compound affects various cellular processes and functions. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with nitrilase enzymes can lead to changes in the levels of specific metabolites, thereby affecting metabolic flux and cellular homeostasis . Additionally, this compound may impact cell signaling pathways by modulating the activity of enzymes involved in these pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of nitrilase enzymes, facilitating the hydrolysis of nitriles to carboxylic acids . This binding interaction is essential for the catalytic activity of the enzyme and the subsequent biochemical reactions. Furthermore, this compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat may lead to its degradation, resulting in a decrease in its biochemical activity. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it may exhibit toxic or adverse effects, such as enzyme inhibition and disruption of cellular homeostasis. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of nitriles and the synthesis of chiral β-substituted γ-amino acids . It interacts with enzymes such as nitrilases, which catalyze the hydrolysis of nitriles to carboxylic acids. This interaction is essential for the production of key metabolites and the regulation of metabolic flux. Additionally, this compound may influence the levels of other metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound within tissues can impact its biochemical activity and effectiveness in various biological processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may be localized to the cytoplasm or mitochondria, where it can interact with enzymes and other biomolecules. This localization is essential for the compound’s role in biochemical reactions and cellular processes.
Eigenschaften
IUPAC Name |
2-cyanobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-4(3-6)5(7)8/h4H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNINAOUGJUYOQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292192 | |
| Record name | 2-cyanobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51789-75-4 | |
| Record name | NSC80742 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80742 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-cyanobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


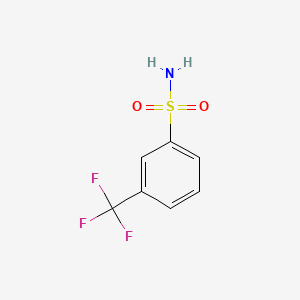
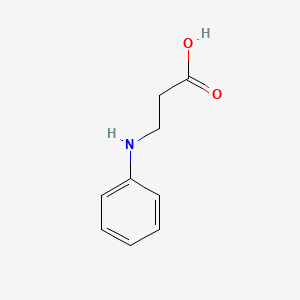
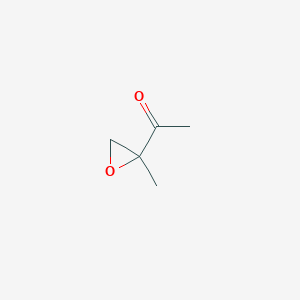
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1347294.png)

